REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])C(C)(C)C.Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>C(#N)C>[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH2:11][NH:1][CH2:2][C:7]([O:9][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8]
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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N[C@@H](C(C)(C)C)C(=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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1.57 mL
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Type
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reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 24 h at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated to dryness in vacuo, water
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the solution was extracted with dichloromethane (3×70 mL)
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Type
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WASH
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Details
|
The combined organic phases were washed with brine (70 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (20-80% EtOAc in hexanes)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CNCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 33.6% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |